3,4-Diaminobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diaminobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULXUUQWVHVHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371026 |

Source

|

| Record name | 3,4-diaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-20-5 |

Source

|

| Record name | 3,4-Diaminobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-diaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4-Diaminobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodologies.

Core Chemical Properties

This compound is an aromatic sulfonamide compound characterized by the presence of two amino groups and a sulfonamide group attached to a benzene ring. These functional groups confer specific chemical and physical properties that are of interest in various chemical and pharmaceutical applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2360-20-5 | [1] |

| Molecular Formula | C₆H₉N₃O₂S | [1] |

| Molecular Weight | 187.22 g/mol | [1] |

| Melting Point | 174-175 °C | [1] |

| Boiling Point | 475.9 °C at 760 mmHg | [1] |

| Density | 1.522 g/cm³ | [1] |

| XLogP3 | -0.8 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 121 Ų | [1] |

| Flash Point | 241.6 °C | [1] |

| Vapor Pressure | 3.19E-09 mmHg at 25°C | [1] |

| Refractive Index | 1.679 | [1] |

Chemical Structure and Identification

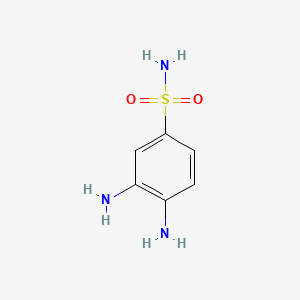

The structural arrangement of this compound, with its ortho-disposed amino groups, is a key feature influencing its chemical reactivity and potential applications.

dot

Caption: Chemical structure and key identifiers of this compound.

Experimental Protocols

Synthesis of 3,4-Diaminobenzenesulfonic Acid

A common method for the synthesis of 3,4-diaminobenzenesulfonic acid involves the sulfonation of 1,2-diaminobenzene.[1][2][3]

Materials:

-

1,2-diaminobenzene

-

Anhydrous sulfuric acid (or fuming sulfuric acid containing SO₃)

-

Water

-

Ice

Procedure:

-

Dissolve 1,2-diaminobenzene in anhydrous sulfuric acid.

-

Heat the reaction mixture to a temperature between 100 °C and 160 °C with continuous stirring for a duration of 1 to 20 hours.[2][3]

-

Cool the reaction mixture and carefully add water or ice to dilute the sulfuric acid to a concentration of 30-75% by weight. This will cause the product to precipitate.[2][3]

-

Filter the precipitated 3,4-diaminobenzenesulfonic acid.

-

Optionally, wash the precipitate with dilute sulfuric acid and then work up as required.[2][3]

Proposed Synthesis of this compound from 3,4-Diaminobenzenesulfonic Acid

The conversion of the sulfonic acid to the sulfonamide can be achieved via a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.

Step 1: Formation of 3,4-Diaminobenzenesulfonyl Chloride

Materials:

-

3,4-Diaminobenzenesulfonic acid

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Dimethylformamide (DMF) (catalyst)

Procedure:

-

In a fume hood, suspend 3,4-diaminobenzenesulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4-diaminobenzenesulfonyl chloride.

Step 2: Amination of 3,4-Diaminobenzenesulfonyl Chloride

Materials:

-

3,4-Diaminobenzenesulfonyl chloride

-

Aqueous ammonia

-

An appropriate solvent (e.g., acetone, tetrahydrofuran)

Procedure:

-

Dissolve the crude 3,4-diaminobenzenesulfonyl chloride in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield pure this compound.

dot

Caption: Proposed synthetic workflow for this compound.

References

Synthesis of 3,4-Diaminobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-diaminobenzenesulfonamide, a key intermediate in the preparation of various heterocyclic compounds, including some with potential biological activity. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its vicinal diamine and sulfonamide functional groups allow for the construction of complex heterocyclic systems, such as benzimidazoles, which are present in a variety of pharmacologically active molecules. The synthesis of this compound requires careful control of regioselectivity, particularly during nitration and subsequent reduction steps, to achieve the desired 3,4-disubstitution pattern. This guide outlines two common and effective synthetic routes starting from commercially available materials.

Synthesis Pathway 1: From 4-Acetamidobenzenesulfonyl Chloride

This pathway involves the initial formation of a sulfonamide, followed by nitration and a two-step reduction process. The acetamido group serves as a protecting group and directs the nitration to the 3-position.

Experimental Protocol

Step 1: Synthesis of 4-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamide

-

A solution of prop-2-en-1-amine (1.1 equivalents) in a suitable solvent such as dichloromethane is cooled to 0°C.

-

4-Acetamidobenzenesulfonyl chloride (1.0 equivalent) is added portion-wise to the cooled solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired product.

Step 2: Synthesis of 4-Acetamido-3-nitro-N-(prop-2-en-1-yl)benzenesulfonamide

-

4-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamide (1.0 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

-

A nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, keeping the temperature below 5°C.

-

The mixture is stirred at this temperature for 2-4 hours and then poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford the nitrated product.

Step 3: Synthesis of 4-Amino-3-nitrobenzenesulfonamide

-

The product from Step 2 is heated in an aqueous solution of sodium hydroxide (e.g., 10% w/v) at reflux for 4-6 hours to hydrolyze the acetamido and N-allyl groups.

-

The solution is cooled and neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid is filtered, washed with water, and dried.

Step 4: Synthesis of this compound

-

4-Amino-3-nitrobenzenesulfonamide (1.0 equivalent) is suspended in a solvent like ethanol or methanol.

-

A reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst), is used to reduce the nitro group.

-

If using SnCl2·2H2O, the mixture is heated at reflux for 2-4 hours.

-

After completion, the reaction is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude product is filtered, washed, and can be purified by recrystallization.

Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 4-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamide | 4-Acetamidobenzenesulfonyl chloride | Prop-2-en-1-amine | 85-95 | >95 |

| 2 | 4-Acetamido-3-nitro-N-(prop-2-en-1-yl)benzenesulfonamide | 4-Acetamido-N-(prop-2-en-1-yl)benzenesulfonamide | HNO₃, H₂SO₄ | 70-85 | >98 |

| 3 | 4-Amino-3-nitrobenzenesulfonamide | 4-Acetamido-3-nitro-N-(prop-2-en-1-yl)benzenesulfonamide | NaOH (aq) | 80-90 | >97 |

| 4 | This compound | 4-Amino-3-nitrobenzenesulfonamide | SnCl₂·2H₂O, HCl or H₂/Pd-C | 75-90 | >98 |

Synthesis Visualization

Caption: Synthesis of this compound from 4-Acetamidobenzenesulfonyl Chloride.

Synthesis Pathway 2: From 4-Aminobenzenesulfonamide

This alternative route begins with the commercially available 4-aminobenzenesulfonamide (sulfanilamide), involving direct nitration followed by reduction. This pathway is more atom-economical but may require careful control of nitration conditions to manage selectivity.

Experimental Protocol

Step 1: Synthesis of 4-Amino-3-nitrobenzenesulfonamide

-

4-Aminobenzenesulfonamide (1.0 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5°C).

-

A cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the solution, ensuring the temperature does not exceed 10°C.

-

The reaction mixture is stirred for 1-2 hours at this temperature.

-

The mixture is then carefully poured onto a large volume of crushed ice.

-

The yellow precipitate is collected by filtration, washed thoroughly with cold water to remove excess acid, and dried under vacuum.

Step 2: Synthesis of this compound

-

The 4-amino-3-nitrobenzenesulfonamide (1.0 equivalent) is suspended in an appropriate solvent, such as ethanol or industrial methylated spirits.

-

An aqueous solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 2.5-3.0 equivalents) is added.

-

The mixture is heated at reflux for 2-3 hours, during which the color of the suspension typically changes.

-

The reaction mixture is cooled to room temperature and may be filtered to remove any insoluble byproducts.

-

The filtrate is acidified with a weak acid, such as acetic acid, until precipitation of the product is complete.

-

The product is collected by filtration, washed with water, and dried. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 4-Amino-3-nitrobenzenesulfonamide | 4-Aminobenzenesulfonamide | fuming HNO₃, H₂SO₄ | 60-75 | >96 |

| 2 | This compound | 4-Amino-3-nitrobenzenesulfonamide | Na₂S·9H₂O | 80-95 | >98 |

Synthesis Visualization

Caption: Synthesis of this compound from 4-Aminobenzenesulfonamide.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations. The first pathway, utilizing an acetamido protecting group, offers excellent control over regioselectivity during nitration, generally leading to high purity intermediates. The second pathway is more direct but requires careful management of the nitration step to minimize the formation of byproducts. Both methods culminate in a high-yield reduction of the nitro group to afford the target diamine. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the field of medicinal and materials chemistry.

Spectroscopic Profile of 3,4-Diaminobenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Diaminobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 1H | H-6 |

| ~6.8-7.0 | d | 1H | H-5 |

| ~6.6-6.7 | s | 1H | H-2 |

| ~5.8 (broad s) | s | 2H | -SO₂NH₂ |

| ~4.5 (broad s) | s | 2H | 4-NH₂ |

| ~3.9 (broad s) | s | 2H | 3-NH₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C-4 |

| ~140-145 | C-3 |

| ~130-135 | C-1 |

| ~120-125 | C-6 |

| ~115-120 | C-5 |

| ~110-115 | C-2 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ and -SO₂NH₂ |

| 3250-3100 | Medium | N-H stretching of -SO₂NH₂ |

| 1640-1600 | Medium | N-H bending of -NH₂ |

| 1590-1450 | Medium to Strong | C=C aromatic ring stretching |

| 1350-1300 | Strong | S=O asymmetric stretching of -SO₂NH₂ |

| 1170-1140 | Strong | S=O symmetric stretching of -SO₂NH₂ |

| 900-800 | Medium | C-H out-of-plane bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 108 | High | [M - SO₂NH]⁺ |

| 92 | Medium | [M - SO₂NH₂ - NH₂]⁺ |

| 80 | Medium | [SO₂NH₂]⁺ |

| 65 | High | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[1]

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. The fragmentation pattern is obtained by collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺.[3] A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

Physical properties like melting point and solubility of 3,4-Diaminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Diaminobenzenesulfonamide, a compound of interest in pharmaceutical research and development. This document details its melting point and solubility characteristics, outlines the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties of this compound

This compound is a solid, crystalline compound at room temperature. Its physical characteristics are crucial for its handling, formulation, and development as a potential therapeutic agent.

Data Presentation

A summary of the key quantitative physical data for this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value |

| Melting Point | 174-175 °C[1] |

| Solubility in Water | Sparingly soluble |

| Solubility in Ethanol | Soluble |

| Solubility in DMSO | Soluble |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used to identify a compound and assess its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a fine-pore filter to obtain a clear, saturated solution.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

References

3,4-Diaminobenzenesulfonamide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Diaminobenzenesulfonamide is a key aromatic building block possessing two adjacent amino groups and a sulfonamide moiety. This unique arrangement of functional groups makes it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly quinoxalines and benzimidazoles. The sulfonamide group, a well-established pharmacophore in medicinal chemistry, imparts favorable physicochemical and biological properties to the resulting heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this compound and its application as a scaffold in the construction of biologically relevant heterocyclic molecules, complete with detailed experimental protocols, quantitative data, and visual workflows.

Synthesis of the Building Block: this compound

The primary route for the industrial preparation of this compound involves the sulfonation of 1,2-diaminobenzene. This process is typically carried out using anhydrous sulfuric acid or oleum at elevated temperatures.

Experimental Protocol: Preparation of this compound

A detailed procedure for the synthesis of this compound is outlined in patent literature. In a typical reaction, 1,2-diaminobenzene is reacted with anhydrous sulfuric acid, which may contain a stoichiometric amount of sulfur trioxide (SO₃), at a temperature ranging from 100 to 160 °C with stirring for a duration of 1 to 20 hours. Following the reaction, water or ice is carefully added to the mixture, optionally with cooling, to achieve a sulfuric acid concentration of 30 to 75% by weight. This dilution causes the desired 3,4-diaminobenzenesulfonic acid to precipitate out of the solution. The solid product is then isolated by filtration, washed with dilute sulfuric acid, and can be further purified if necessary.

Synthesis of Heterocyclic Scaffolds

The ortho-diamine functionality of this compound is the key to its versatility in heterocyclic synthesis. It readily undergoes condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines and with aldehydes to yield benzimidazoles.

Quinoxaline-6-sulfonamide Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The reaction of this compound with 1,2-dicarbonyl compounds, such as benzil, provides a direct route to quinoxaline-6-sulfonamide derivatives.

Figure 1: General workflow for the synthesis of 2,3-diphenylquinoxaline-6-sulfonamide.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonamide (Representative)

Table 1: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonamide Derivatives (Representative Data)

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Product | Yield |

| This compound | Benzil | Rectified Spirit | Warm water bath, 30 min | 2,3-Diphenylquinoxaline-6-sulfonamide | Not reported |

Spectroscopic Data for Quinoxaline Derivatives:

| Compound | 1H NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |

| 6-methyl-2,3-diphenylquinoxaline | 2.6 (3H, s), 7.2-8.0 (12H, m) | 3045 (C-H), 1566 (C=N), 1330 (C-N), 771 (C-H bend) | 297.21 (M+) |

Benzimidazole-5-sulfonamide Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. The condensation of this compound with various aldehydes provides a straightforward route to 2-substituted-1H-benzimidazole-5-sulfonamides.

Figure 2: Workflow for the synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid.

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic acid

A process for preparing 2-phenylbenzimidazole-5-sulfonic acid involves reacting 3,4-diaminobenzenesulfonic acid in an aqueous solution at a pH between 4 and 7.[2] To this solution, 0.9 to 1.5 moles of benzaldehyde per mole of the diamine are added, along with 1.0 to 3.0 moles of a sulfur dioxide source, such as sodium metabisulfite (Na₂S₂O₅).[2] The reaction mixture is then heated to 80 °C and stirred for 1 hour.[2] After the reaction is complete, the solution can be clarified with activated carbon, filtered, and then acidified (e.g., with acetic acid) at 80 °C to precipitate the product.[2] The solid is collected by filtration after cooling and washed with water.[2] This process can yield the desired product in high purity and with a yield of approximately 89.3%.[2]

Table 2: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic acid

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Reaction Conditions | Product | Yield |

| 3,4-Diaminobenzenesulfonic acid | Benzaldehyde | Na₂S₂O₅ | Water (pH 4-7) | 80 °C, 1 h | 2-Phenyl-1H-benzimidazole-5-sulfonic acid | 89.3%[2] |

Table 3: Spectroscopic Data for 2-Phenyl-1H-benzimidazole-5-sulfonamide Derivatives

| Compound | 1H NMR (600 MHz, CDCl₃) δ ppm | 13C NMR (151 MHz, CDCl₃) δ ppm | IR (cm-1) |

| 2-phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid | 9.73 (s, 1H), 7.26 (s, 5H), 7.29 - 7.21 (m, 1H), 6.96 (s, 2H), 6.52 (d, J = 8.5 Hz, 1H), 4.29 (s, 2H), 3.71 - 3.64 (m, 1H), 2.95 (s, 1H), 2.72 (t, J = 7.5 Hz, 3H) | 171.03, 67.02, 60.30, 55.00, 53.38, 20.95, 14.12 | 3475 (OH), 3006 (Ar, C-H), 2850 (C-H), 1619 (S=O), 1409 (C=N)[1] |

| 2-phenyl-1-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid | 7.05 (dq, J = 9.9, 8.2, 7.8 Hz, 1H), 7.02 - 6.91 (m, 2H), 6.93 - 6.80 (m, 1H), 6.63 (dtd, J = 10.4, 7.3, 1.1 Hz, 1H), 4.89 - 4.78 (m, 1H), 3.71 (dt, J = 7.8, 4.6 Hz, 5H), 2.81 - 2.74 (m, 3H), 2.50 (q, J = 6.2, 4.5 Hz, 4H), 2.00 - 1.90 (m, 3H) | 145.46, 144.92, 130.67, 129.59, 129.20, 129.17, 126.87, 123.17, 112.64, 77.25, 77.03, 76.82, 66.84, 66.76, 50.79, 27.89, 22.40 | 3474 (OH), 3006 (Ar, C-H), 2850 (C-H), 1619 (S=O), 1409 (C=N)[1] |

| 1-(morpholinomethyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid | 7.98 (dd, J = 7.6, 1.7 Hz, 1H), 7.63 - 7.56 (m, 1H), 7.52 (dd, J = 8.3, 7.0 Hz, 2H), 3.65 (t, J = 4.7 Hz, 6H), 3.07 (s, 3H) | 143.46, 133.02, 129.23, 127.63, 106.55, 81.61, 68.02, 66.96, 51.96, 46.40, 46.13 | 3475 (OH), 3006 (Ar, C-H), 2850 (C-H), 1619 (S=O), 1409 (C=N)[1] |

Applications in Drug Development

The quinoxaline and benzimidazole scaffolds derived from this compound are of significant interest in drug discovery. The inherent biological activity of the sulfonamide group, combined with the diverse pharmacological profiles of these heterocyclic systems, makes them attractive targets for the development of novel therapeutic agents.

Biological Activity:

Derivatives of quinoxaline-sulfonamides have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties. The incorporation of the sulfonamide moiety often enhances the antimicrobial efficacy of the parent quinoxaline ring. Similarly, benzimidazole-sulfonyl derivatives are known to possess a wide spectrum of bioactivities, including antibacterial, antifungal, and anti-inflammatory effects.

Conclusion

This compound serves as a readily accessible and highly versatile building block for the synthesis of medicinally important quinoxaline and benzimidazole derivatives. The straightforward condensation reactions with dicarbonyl compounds and aldehydes, respectively, allow for the efficient construction of these heterocyclic cores. The presence of the sulfonamide group provides a handle for further derivatization and often contributes positively to the biological activity of the final compounds. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of this compound in the pursuit of novel therapeutic agents.

References

The Core Mechanism of Action of Sulfonamide-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1] Their discovery marked a turning point in the treatment of bacterial infections.[2] While the emergence of antibiotic resistance has limited their use as monotherapy in some cases, sulfonamides and their derivatives remain clinically relevant, often used in combination therapies and serving as scaffolds for the development of drugs with a wide range of biological activities.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of sulfonamide-based compounds, focusing on their well-established role as inhibitors of dihydropteroate synthase (DHPS), and delves into the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][5] This enzyme catalyzes a crucial step in the bacterial folic acid (vitamin B9) synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][4] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, as well as certain amino acids.[5] By disrupting folic acid synthesis, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[5]

A key to the selective toxicity of sulfonamides is that humans and other mammals do not synthesize their own folic acid and instead obtain it from their diet.[5] Therefore, they lack the DHPS enzyme, making it an ideal target for antimicrobial therapy.[3]

The Folic Acid Synthesis Pathway and Sulfonamide Intervention

The bacterial folic acid synthesis pathway is a multi-step process. Sulfonamides, due to their structural similarity to the natural substrate PABA, act as competitive inhibitors of DHPS.[2] They bind to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroate.[3]

Quantitative Analysis of Sulfonamide Activity

The inhibitory activity of sulfonamides is quantified using several key parameters: the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC).

Table 1: IC50 and Ki Values of Select Sulfonamides against Dihydropteroate Synthase (DHPS)

| Sulfonamide | Organism/Enzyme Source | IC50 (µM) | Ki (µM) | Reference(s) |

| Sulfadoxine | Plasmodium falciparum (D10-C, sensitive) | - | 0.14 | [6] |

| Sulfadoxine | Plasmodium falciparum (highly resistant) | - | 112 | [6] |

| Sulfamethoxazole | Plasmodium falciparum | - | - | [6] |

| Sulfathiazole | Plasmodium falciparum | - | (most potent) | [6] |

| Dapsone | Plasmodium falciparum | - | (most potent) | [6] |

| Compound 11a | DHPS | 2.76 µg/mL | - | [7] |

| Compound 3b | DHPS | 6.90 µg/mL | - | [7] |

| Compound 5b | DHPS | 13.15 µg/mL | - | [7] |

| Nitrosoisocytosine derivative | DHPS | 1.6 | - | [4] |

Note: Direct comparison of values should be done with caution due to variations in experimental conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Select Sulfonamides against Various Bacteria

| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Sulfonamide I | Staphylococcus aureus (clinical isolates) | 32 - 512 | [8] |

| Sulfonamide II | Staphylococcus aureus (clinical isolates) | 32 - 512 | [8] |

| Sulfonamide III | Staphylococcus aureus (clinical isolates) | 32 - 512 | [8] |

| Compound 1a-d | Gram-negative fermentative isolates | 32 - 512 | [9] |

| Compound 1a-d | Gram-negative non-fermentative isolates | 32 - 512 | [9] |

| Sulfonamides | Escherichia coli | - | [10] |

| Sulfonamides | Staphylococcus aureus | - | [11] |

Note: MIC values can vary significantly depending on the specific bacterial isolate and the testing methodology used.

Experimental Protocols

The elucidation of the mechanism of action of sulfonamides relies on a combination of biochemical and microbiological assays, as well as structural biology techniques.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of sulfonamides against DHPS is a coupled spectrophotometric assay.[12]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), DHPPP, NADPH, and a surplus of DHFR.

-

Enzyme and Inhibitor Incubation: Purified DHPS enzyme is pre-incubated with varying concentrations of the sulfonamide compound for a defined period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of PABA.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined through kinetic studies by varying the concentrations of both the substrate (PABA) and the inhibitor.

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the concentration of a sulfonamide required to inhibit the growth of a specific bacterium. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.

Broth Microdilution Method (for MIC determination):

-

Preparation of Sulfonamide Dilutions: A serial two-fold dilution of the sulfonamide is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no drug and no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[13]

X-ray Crystallography of DHPS-Sulfonamide Complexes

X-ray crystallography provides high-resolution structural information on how sulfonamides bind to the active site of DHPS.[14][15]

Methodology:

-

Protein Expression and Purification: The DHPS enzyme from the target organism is overexpressed (e.g., in E. coli) and purified to homogeneity.

-

Crystallization: The purified DHPS is crystallized, often in the presence of the sulfonamide inhibitor and a substrate analog (e.g., DHPPP). This can be achieved through various techniques such as vapor diffusion (hanging drop or sitting drop).

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.[15][16]

-

Analysis: The refined structure reveals the precise molecular interactions between the sulfonamide and the amino acid residues in the active site of DHPS, providing insights into the mechanism of inhibition and the basis for drug design.[2]

Conclusion

The primary mechanism of action of sulfonamide-based antibacterial compounds is the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted inhibition leads to a bacteriostatic effect, selectively halting bacterial growth without affecting the host. The efficacy of sulfonamides is quantitatively assessed through the determination of IC50, Ki, and MIC values, which are crucial for drug development and clinical application. Detailed experimental protocols, including enzyme inhibition assays, antimicrobial susceptibility testing, and X-ray crystallography, have been instrumental in elucidating this mechanism at a molecular level. A thorough understanding of these principles and methodologies is essential for researchers and scientists working on the development of novel antimicrobial agents and for addressing the ongoing challenge of antibiotic resistance.

References

- 1. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. scispace.com [scispace.com]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. idexx.dk [idexx.dk]

- 14. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Synthesis and Biological Evaluation of Novel Derivatives from 3,4-Diaminobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential therapeutic applications of novel derivatives based on the 3,4-Diaminobenzenesulfonamide core structure. This molecule, possessing two adjacent amino groups and a sulfonamide moiety, offers a versatile scaffold for the development of new chemical entities with a wide range of biological activities. This document outlines detailed synthetic protocols, presents quantitative biological data for analogous compounds, and visualizes key experimental workflows and potential signaling pathways.

Synthetic Pathways to Novel Derivatives

The presence of two adjacent amino groups on the benzenesulfonamide scaffold allows for the construction of various heterocyclic systems and Schiff base derivatives. The following sections detail generalized experimental protocols for the synthesis of these novel compounds.

Synthesis of Schiff Base Derivatives

The condensation of the amino groups of this compound with various aromatic aldehydes yields Schiff base derivatives. These reactions are typically carried out under reflux in an alcoholic solvent.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

-

Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol (25 mL) in a round-bottom flask.

-

Aldehyde Addition: Add the desired aromatic aldehyde (2 equivalents) to the solution.

-

Reflux: Reflux the reaction mixture for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized from this compound through a multi-step process involving diazotization followed by coupling with a suitable active methylene compound and subsequent cyclization. A more direct approach involves the reaction with 1,3-dicarbonyl compounds.

Experimental Protocol: General Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyls

-

Diazotization (if necessary for a specific pathway): Dissolve this compound in an acidic solution and treat with sodium nitrite at 0-5°C to form the diazonium salt. This intermediate can then be coupled with active methylene compounds.

-

Direct Condensation: A more straightforward method involves the direct condensation of this compound (1 equivalent) with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 equivalent).

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or glacial acetic acid, often under reflux for several hours[1].

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Synthesis of Triazole Derivatives

The formation of triazole rings can be achieved through several synthetic routes, often involving the reaction of an azide with an alkyne (Click Chemistry) or the cyclization of suitable precursors derived from the diamine.

Experimental Protocol: General Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

This protocol assumes the prior synthesis of an azide or alkyne derivative of this compound.

-

Reaction Setup: In a suitable solvent system (e.g., t-BuOH/H₂O), combine the azide-functionalized benzenesulfonamide (1 equivalent) and the terminal alkyne (1 equivalent).

-

Catalyst Addition: Add a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Isolation: The product can often be isolated by filtration if it precipitates. Otherwise, an extractive work-up is performed, followed by purification by column chromatography.

Biological Activities and Quantitative Data

Derivatives of aminobenzenesulfonamides have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Due to the limited specific data on this compound derivatives, the following tables summarize quantitative data for structurally related compounds to provide a basis for comparison and to highlight the potential of this scaffold.

Anticancer Activity

Many sulfonamide derivatives, including Schiff bases, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of carbonic anhydrases, which are overexpressed in many tumors.

Table 1: Anticancer Activity (IC₅₀ µM) of Analogous Sulfonamide-Based Schiff Base Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3i | MCF-7 (Breast) | 4.25 ± 0.009 (72h) | [2] |

| 3b | MCF-7 (Breast) | 6.69 ± 0.001 (72h) | [2] |

| 3d | MCF-7 (Breast) | 5.00 ± 0.004 (72h) | [2] |

| Compound 10 | A549 (Lung) | 6.032 | [3] |

| Compound 12 | HepG2 (Liver) | 5.244 | [3] |

| Compound 4e | MDA-MB-231 (Breast) | 3.58 | [4] |

| Compound 4g | MCF-7 (Breast) | 2.55 |[4] |

Antimicrobial Activity

The sulfonamide group is a well-known pharmacophore in antimicrobial agents. Novel derivatives incorporating heterocyclic moieties can exhibit potent antibacterial and antifungal activities.

Table 2: Antimicrobial Activity (MIC µg/mL) of Analogous Heterocyclic Sulfonamide Derivatives

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

|---|---|---|---|---|

| Compound 4 | >100 | Moderate Activity | - | [5] |

| Compound 5 | >100 | Moderate Activity | - | [5] |

| Compound 7a | 25 | 50 | 12.5 | [6][7] |

| Compound 7b | 25 | 50 | 12.5 | [6][7] |

| Compound 7i | 12.5 | 25 | 6.25 |[6][7] |

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a key feature for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.

Table 3: Carbonic Anhydrase Inhibition (Kᵢ nM) of Analogous Benzenesulfonamide Derivatives

| Compound ID | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) | Reference |

|---|---|---|---|---|---|

| Compound 1i | - | 9.4 | 5.6 | 6.3 | [8] |

| Compound 1 | 7353 | 12560 | 477 | 1933 |[9] |

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of experimental procedures and potential biological mechanisms of action.

Experimental Workflows

Caption: General experimental workflow for synthesis, characterization, and biological evaluation.

Signaling Pathways

The anticancer activity of many sulfonamide derivatives is linked to their ability to inhibit carbonic anhydrases, particularly tumor-associated isoforms like CA IX.

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives in the tumor microenvironment.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility to a variety of derivatives, including Schiff bases and diverse heterocyclic systems, coupled with the proven biological activities of the broader sulfonamide class of compounds, provides a strong rationale for further investigation. The data from analogous compounds suggest that derivatives of this core could exhibit potent anticancer and antimicrobial activities, potentially mediated through the inhibition of enzymes such as carbonic anhydrases. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this intriguing class of molecules.

References

- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical and Molecular Modeling Studies of 3,4-Diaminobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the application of theoretical and computational methods to the study of 3,4-Diaminobenzenesulfonamide. While specific experimental and computational data for this exact molecule are scarce in published literature, this document outlines the established protocols and theoretical frameworks used for analogous sulfonamide compounds. It serves as a methodological blueprint for researchers seeking to investigate the structural, electronic, and interactive properties of this compound and its derivatives. The guide covers computational protocols for Density Functional Theory (DFT) and molecular docking, presents representative data in structured tables, and utilizes visualizations to explain key workflows and concepts relevant to drug discovery and materials science.

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anticancer, and diuretic effects.[1][2] Their therapeutic action often stems from the specific interactions of the sulfonamide functional group (–SO₂NH–) with biological targets.[3][4] this compound, an aromatic sulfonamide featuring two amino groups, represents a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.

Understanding the three-dimensional structure, electronic properties, and potential interactions of this molecule at an atomic level is crucial for rational drug design.[5][6] Theoretical studies and molecular modeling provide powerful, cost-effective tools to predict these characteristics before synthesis, thereby accelerating the discovery pipeline.[7][8] These in silico methods allow for the determination of stable conformations, analysis of molecular orbitals, and simulation of binding affinity to protein targets.[1][6]

This guide details the standard computational methodologies applied to sulfonamides, using this compound as the principal subject of interest.

Molecular Structure and Visualization

The foundational step in any theoretical study is the determination of the molecule's structure. The 2D structure of this compound is depicted below. For computational analysis, this 2D representation is converted into a 3D structure that is then subjected to geometry optimization to find its most stable, lowest-energy conformation.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is routinely employed to calculate optimized geometries, vibrational frequencies, and various molecular properties.[4][9]

Protocol for Geometry Optimization and Property Calculation:

-

Initial Structure Generation: A 3D structure of this compound is generated using molecular building software (e.g., GaussView, Avogadro).

-

Computational Software: The calculations are typically performed using the Gaussian suite of programs or similar software.[4]

-

Theoretical Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[4][10]

-

Basis Set Selection: A split-valence basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p), is commonly chosen to provide a good balance between accuracy and computational cost.[4][10]

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This process adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.[11]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties such as molecular orbital energies (HOMO, LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).[10]

-

Solvation Effects (Optional): To simulate a biological environment, calculations can be performed using a solvation model like the Polarizable Continuum Model (PCM).[12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[3][13] This method is crucial for virtual screening and understanding drug-receptor interactions.[2] For sulfonamides, a common target is Dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[1][13]

Generalized Molecular Docking Protocol:

-

Receptor Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[13]

-

Water molecules, co-factors, and non-essential ligands are typically removed from the PDB file.[1]

-

Hydrogen atoms are added, and partial charges are assigned to the protein atoms. The structure is then energy-minimized to relieve steric clashes.[1]

-

-

Ligand Preparation:

-

The 3D structure of the ligand (this compound) is generated and optimized using DFT or a suitable molecular mechanics force field (e.g., MMFF94).[1]

-

Partial charges are assigned, and rotatable bonds are defined.

-

-

Docking Simulation:

-

Software such as AutoDock Vina, Schrödinger's Glide, or MOE is used for the simulation.[3][13]

-

A grid box is defined around the active site of the receptor to specify the search space for the ligand.[1]

-

The docking algorithm systematically explores various conformations and orientations of the ligand within the active site.[1]

-

-

Scoring and Analysis:

-

A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. More negative scores typically indicate stronger binding.[1]

-

The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with the receptor's amino acid residues.

-

Quantitative Data and Analysis

Structural Parameters

The geometry of the sulfonamide group is critical for its interaction with biological targets. DFT calculations provide precise bond lengths and angles. The data below is illustrative for a related sulfonamide structure.

Table 1: Representative Geometrical Parameters for a Sulfonamide Moiety (Illustrative)

| Parameter | Bond | Length (Å) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Lengths | C-S | 1.77 | Bond Angles | O-S-O | 120.5 |

| S-N | 1.65 | C-S-N | 107.3 | ||

| S=O | 1.45 | C-S-O | 107.8 | ||

| Dihedral Angle | C-C-S-N | -75.5 | Dihedral Angle | O-S-C-C | 170.1 |

Note: Data are representative values derived from published studies on similar aromatic sulfonamides for illustrative purposes.[4][10]

Quantum Chemical Descriptors

Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[14][15]

Table 2: Representative Quantum Chemical Properties (Illustrative)

| Property | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 4.49 |

| Ionization Potential (approx.) | I ≈ -EHOMO | 6.30 |

| Electron Affinity (approx.) | A ≈ -ELUMO | 1.81 |

| Chemical Hardness | η = (I - A) / 2 | 2.24 |

| Chemical Potential | μ = -(I + A) / 2 | -4.05 |

| Electrophilicity Index | ω = μ² / 2η | 3.65 |

Note: Values are representative examples from DFT calculations on related heterocyclic molecules to demonstrate typical results.[14][16]

Conclusion

Theoretical and molecular modeling studies offer indispensable tools for the detailed investigation of this compound. By applying established protocols for Density Functional Theory and molecular docking, researchers can predict its stable structure, electronic characteristics, and potential as a ligand for various biological targets. This computational-first approach enables a more efficient, data-driven process for designing novel sulfonamide derivatives with tailored properties for applications in pharmacology and materials science.[5][17] The methodologies and representative data presented in this guide provide a solid foundation for initiating such in silico research. Future experimental work is required to validate these theoretical predictions and fully elucidate the potential of this promising molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rjb.ro [rjb.ro]

- 4. mdpi.com [mdpi.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. steeronresearch.com [steeronresearch.com]

- 7. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. irjweb.com [irjweb.com]

- 15. learn.schrodinger.com [learn.schrodinger.com]

- 16. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Reactivity of Amino and Sulfonic Acid Groups in 3,4-Diaminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the functional groups in 3,4-Diaminobenzenesulfonamide. This molecule, featuring two adjacent amino groups and a sulfonic acid moiety on a benzene ring, presents a unique chemical profile for applications in medicinal chemistry and materials science. This document outlines the acid-base properties of the functional groups, details key chemical transformations, and explores the biological significance of its derivatives.

Physicochemical Properties and Reactivity Overview

This compound is a multifaceted molecule with three key functional groups that dictate its reactivity: a strongly acidic sulfonic acid group and two basic amino groups in an ortho arrangement. The electronic interplay between these groups governs the molecule's chemical behavior.

Acid-Base Properties

| Functional Group | Estimated pKa | Basis for Estimation |

| Sulfonic Acid (-SO₃H) | ~ -0.5 | Benzenesulfonic acid has a pKa of approximately -2.8. The two electron-donating amino groups are expected to increase the pKa value, making it a slightly weaker acid. A predicted pKa of -0.52 has also been reported[1]. |

| 3-Amino Group (-NH₂) | ~ 2.5 - 3.5 | The pKa of o-aminobenzenesulfonic acid is 2.48[2]. The presence of a second amino group is expected to slightly increase the basicity of the adjacent amino group. |

| 4-Amino Group (-NH₂) | ~ 3.5 - 4.5 | The pKa of m-aminobenzenesulfonic acid is 3.73[2]. The 4-amino group is expected to be more basic than the 3-amino group due to reduced steric hindrance and electronic effects. |

Note: These are estimated values. Experimental determination is recommended for precise applications.

The sulfonic acid group is a strong acid and will exist in its deprotonated sulfonate form (-SO₃⁻) under most physiological and synthetic conditions. The two amino groups are basic and can be protonated in acidic media. The difference in their basicity, influenced by the electron-withdrawing sulfonic acid group and their relative positions, allows for potential regioselective reactions.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Spectral data for 3,4-Diaminobenzenesulfonic acid shows characteristic aromatic proton signals.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the functional groups present in the molecule.[4]

Key Chemical Transformations

The presence of two nucleophilic amino groups and an electrophilic center at the sulfonyl group (in its activated form) makes this compound a versatile building block for a variety of chemical reactions.

Sulfonation

The synthesis of 3,4-Diaminobenzenesulfonic acid is typically achieved through the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).

Experimental Protocol: Sulfonation of o-Phenylenediamine

-

Reaction Setup: Dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. The reaction can also be carried out using oleum (fuming sulfuric acid)[5].

-

Heating: Heat the reaction mixture to a temperature in the range of 100-160°C for 1 to 20 hours with stirring[5].

-

Precipitation: Cool the reaction mixture and carefully add water or ice. This will cause the 3,4-Diaminobenzenesulfonic acid to precipitate as it is less soluble in the diluted sulfuric acid.

-

Isolation: Filter the precipitated product and wash with dilute sulfuric acid. The product can be further purified by recrystallization from hot water.

Caption: Workflow for the synthesis of 3,4-Diaminobenzenesulfonic acid.

Acylation

The amino groups of this compound can undergo acylation with various acylating agents such as acid chlorides and anhydrides. Due to the difference in basicity and steric hindrance, selective mono-acylation may be possible under controlled conditions.

Experimental Protocol: General Acylation of an Amino Group

-

Dissolution: Dissolve this compound in a suitable solvent (e.g., pyridine, DMF, or an aqueous basic solution).

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the solution, often at a reduced temperature (e.g., 0°C) to control the reaction rate.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water or a dilute acid and extract the product with an organic solvent. The product is then purified by chromatography or recrystallization.

Caption: General reaction pathway for the acylation of this compound.

Alkylation

Similar to acylation, the amino groups can be alkylated using alkyl halides or other alkylating agents. Achieving selective mono-alkylation can be challenging due to the increased nucleophilicity of the secondary amine formed after the first alkylation. However, specific catalytic systems can promote selective N-alkylation.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of Aminobenzenesulfonamides with Alcohols

This protocol is adapted from a method for the selective N-alkylation of aminobenzenesulfonamides and may require optimization for this compound.[6]

-

Catalyst System: A ruthenium catalyst, such as [(p-Cymene)Ru(2,2'-bpyO)(H₂O)], is employed.

-

Reaction Mixture: Combine the aminobenzenesulfonamide, an alcohol (as the alkylating agent), and the ruthenium catalyst in a suitable solvent.

-

Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction temperature and time will depend on the specific substrates.

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

Caption: General workflow for the N-alkylation of this compound.

Diazotization

The primary amino groups of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts. Due to the ortho-disposition of the amino groups, intramolecular cyclization can occur to form a stable benzotriazole derivative.

Experimental Protocol: Diazotization and Cyclization

-

Dissolution and Cooling: Dissolve or suspend this compound in a cold aqueous solution of a strong acid (e.g., HCl).

-

Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature at 0-5°C.

-

Reaction: The initially formed diazonium salt will undergo intramolecular cyclization. The reaction is typically rapid.

-

Isolation: The benzotriazole derivative can be isolated by filtration and purified by recrystallization.

Caption: Reaction pathway for the diazotization and cyclization of this compound.

Biological Significance and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise in various therapeutic areas. The sulfonamide moiety is a well-known pharmacophore present in a wide range of drugs, including antibacterial, anticancer, and anti-inflammatory agents.

Antimicrobial and Anticancer Potential

Derivatives of diaminobenzenesulfonamides have been investigated for their antimicrobial properties. For instance, heterocyclic compounds synthesized from 4,4'-diamino-N-phenyl benzene sulphonamide have demonstrated promising antibacterial and antifungal activity[7].

Furthermore, derivatives of aminobenzenesulfonamide have been explored as potential anticancer agents. One study reported that a novel derivative of aminobenzenesulfonamide induces apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS)[2]. This suggests a potential mechanism of action involving the modulation of cellular redox signaling pathways. Another study synthesized novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide and evaluated their activity in cancer cell cultures, with some compounds showing inhibitory effects on carbonic anhydrases[3][8][9].

Enzyme Inhibition

The sulfonamide group is a key feature in many enzyme inhibitors. For example, various sulfonamide derivatives have been designed and synthesized as inhibitors of enzymes such as carbonic anhydrases, VEGFR-2, and PI3K/mTOR, which are important targets in cancer therapy[10][11][12]. The amino groups of this compound provide convenient handles for the synthesis of a diverse library of derivatives to be screened for enzyme inhibitory activity. For instance, 1,3,4-oxadiazol-2-ylbenzenesulfonamides have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders[13].

While direct evidence linking this compound derivatives to specific signaling pathways is still emerging, the known biological activities of related sulfonamides suggest that its derivatives could potentially modulate pathways involved in cell proliferation, apoptosis, and inflammation. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold.

Conclusion

This compound is a molecule with a rich and versatile chemistry, owing to the distinct reactivity of its sulfonic acid and two amino functional groups. The ability to selectively modify these groups through reactions such as sulfonation, acylation, alkylation, and diazotization makes it a valuable platform for the synthesis of a wide range of derivatives. The established biological activities of sulfonamides, particularly in the areas of antimicrobial and anticancer therapy, highlight the potential of this compound as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its reactivity and potential applications, encouraging further exploration by researchers in drug discovery and development.

References

- 1. 3,4-Diaminobenzenesulfonic acid CAS#: 7474-78-4 [m.chemicalbook.com]

- 2. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzenesulfonic acid, 3,4-diamino- | C6H8N2O3S | CID 81986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]

- 13. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3,4-Diaminobenzenesulfonamide Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-diaminobenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This technical guide provides an in-depth overview of the current research on this core structure, focusing on its potential applications in oncology, enzyme inhibition, and antimicrobial therapy. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Inducing Apoptosis through Oxidative Stress

Derivatives of the this compound scaffold have emerged as promising candidates for anticancer drug development. A significant body of research highlights their ability to induce programmed cell death, or apoptosis, in various cancer cell lines, often through the generation of reactive oxygen species (ROS).

One notable example is a novel 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide derivative, which has demonstrated potent anti-tumor activity. This compound triggers apoptosis in colorectal cancer cells by increasing the production of ROS. The subsequent oxidative stress initiates the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria. This event leads to the activation of a cascade of cysteine-aspartic proteases, specifically caspase-9 (an initiator caspase) and caspases-3 and -6 (executioner caspases). The activation of these caspases culminates in the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.

The cytotoxic effects of various sulfonamide derivatives have been evaluated against a range of human cancer cell lines, with some compounds exhibiting significant activity at micromolar concentrations.[1][2][3][4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected benzenesulfonamide derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide Derivative 12d | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | [3] |

| Benzenesulfonamide Derivative 12i | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 | [3] |

| Benzenesulfonamide Derivative 12d | CCRF-CM (Leukemia) | 4.51 ± 0.24 | [3] |

| Benzenesulfonamide Derivative 12i | CCRF-CM (Leukemia) | 9.83 ± 0.52 | [3] |

| Various Sulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | [1] |

| Various Sulfonamide Derivatives | MCF-7 (Breast Cancer) | < 128 | [1] |

| Various Sulfonamide Derivatives | HeLa (Cervical Cancer) | < 360 | [1] |